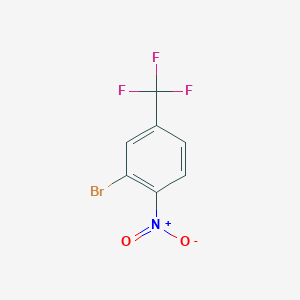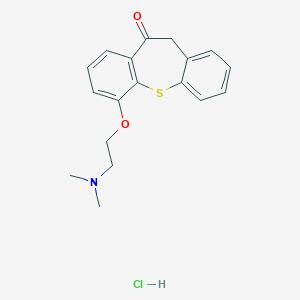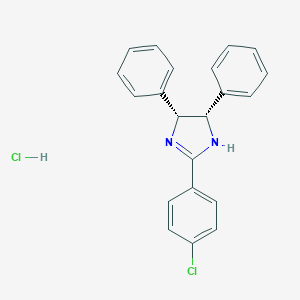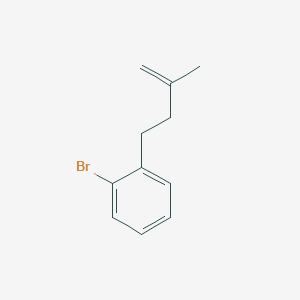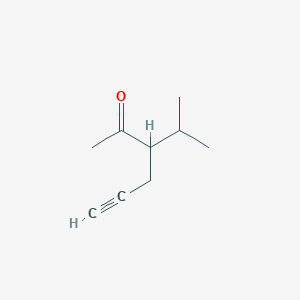
3-Propan-2-ylhex-5-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propan-2-ylhex-5-yn-2-one, also known as propargyl acetone, is a chemical compound that belongs to the family of alpha, beta-unsaturated ketones. It has a unique chemical structure that makes it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Propan-2-ylhex-5-yn-2-one involves its ability to inhibit the activity of enzymes such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of acetylcholinesterase. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Propan-2-ylhex-5-yn-2-one in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This makes it a valuable tool in the study of this enzyme and its role in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the use of 3-Propan-2-ylhex-5-yn-2-one in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of 3-Propan-2-ylhex-5-yn-2-one can be achieved through a two-step process. The first step involves the reaction of this compound alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces this compound acetate. In the second step, this compound acetate is heated with hexan-2-one in the presence of a base such as potassium hydroxide. This reaction produces this compound.
Aplicaciones Científicas De Investigación
3-Propan-2-ylhex-5-yn-2-one has several scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been used as a tool to study the mechanism of action of enzymes such as acetylcholinesterase.
Propiedades
Número CAS |
127488-64-6 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3-propan-2-ylhex-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h1,7,9H,6H2,2-4H3 |
Clave InChI |
MMFAGBNBPWGKFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC#C)C(=O)C |
SMILES canónico |
CC(C)C(CC#C)C(=O)C |
Sinónimos |
5-Hexyn-2-one, 3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



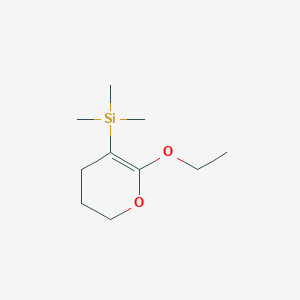
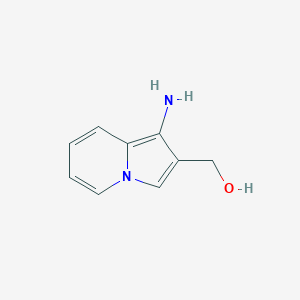
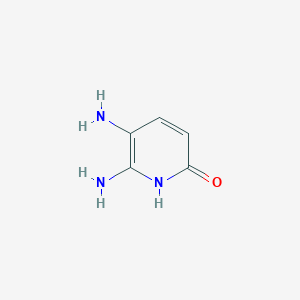
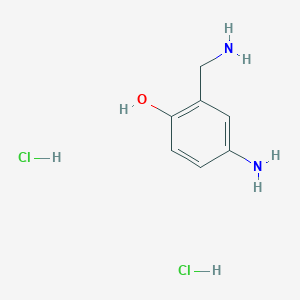
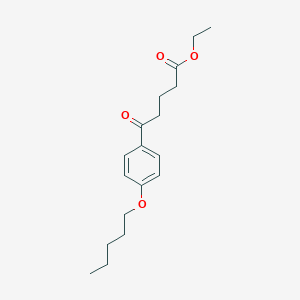
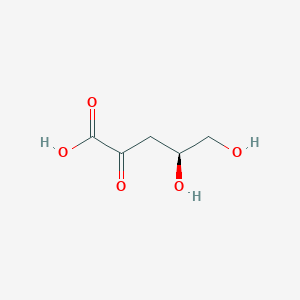
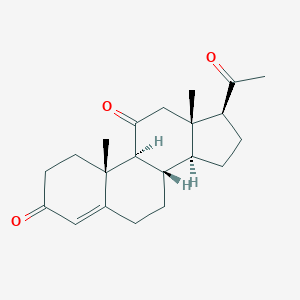
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)
